molecular formula C9H4BrCl2N B1523639 7-Bromo-1,3-dichloroisoquinoline CAS No. 924271-40-9

7-Bromo-1,3-dichloroisoquinoline

Cat. No. B1523639
M. Wt: 276.94 g/mol
InChI Key: DVPABFNTLVFBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278322B2

Procedure details

7-Bromo-1-chloroisoquinoline 2-oxide (1.43 g, 5.56 mmol) and POCl3 (20 mL) were heated at reflux for 2 h. The reaction mixture was cooled and carefully poured onto a mixture of ice/water (500 g), stirred for 1 h and the pH adjusted to 10.0 with 10M NaOH. The mixture was extracted with chloroform (2×100 mL) and the chloroform extracts washed with brine, dried over MgSO4, filtered and concentrated to give the title compound (1.40 g). LRMS (M+H)+=276.0.
Name
7-Bromo-1-chloroisoquinoline 2-oxide
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N+:8]([O-])=[C:9]2[Cl:12])=[CH:4][CH:3]=1.[OH-].[Na+].O=P(Cl)(Cl)[Cl:18]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([Cl:18])[N:8]=[C:9]2[Cl:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
7-Bromo-1-chloroisoquinoline 2-oxide
Quantity
1.43 g
Type
reactant
Smiles
BrC1=CC=C2C=C[N+](=C(C2=C1)Cl)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (2×100 mL)
WASH
Type
WASH
Details
the chloroform extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C=C(N=C(C2=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.